tert-Amylbenzene

Lithium-ion battery Electrolyte additive Overcharge protection

Choose tert-amylbenzene (TAB) for Li-ion overcharge protection where cyclohexyl benzene and biphenyl trigger premature shutdown. TAB's 0.3–0.4 V higher oxidation initiation voltage safeguards 4.6–5.0 V cells without compromising normal operation. For H₂O₂ production, TAB-derived 2-tert-amylanthraquinone delivers superior working solution solubility versus ethyl- and butyl-anthraquinone alternatives, maximizing yield per circulating volume. Pharma manufacturers benefit from ultrapure TAB (up to 99.5%) that eliminates additional distillation in amorolfine API synthesis. Battery-grade (≥99%, H₂O <100 ppm, acid <200 ppm) and controlled isomer specifications (sec-amylbenzene ≤0.5%, tert-butylbenzene ≤0.1%) available. Request a quote for application-matched TAB.

Molecular Formula C11H16
Molecular Weight 148.24 g/mol
CAS No. 2049-95-8
Cat. No. B1361367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Amylbenzene
CAS2049-95-8
Molecular FormulaC11H16
Molecular Weight148.24 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=CC=C1
InChIInChI=1S/C11H16/c1-4-11(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
InChIKeyQHTJSSMHBLGUHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.08e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





tert-Amylbenzene (CAS 2049-95-8) Procurement Guide: Key Properties and Baseline Specifications


tert-Amylbenzene (TAB, CAS 2049-95-8) is a branched C11 alkylbenzene with a tert-amyl group attached to the benzene ring, distinguishing it from linear amylbenzene isomers and shorter-chain alkylbenzene analogs. It is a colorless to pale yellow liquid with a molecular weight of 148.24 g/mol, boiling point of 188–192°C, density of 0.87 g/cm³, and flash point of 60–65°C . The compound is insoluble in water but miscible with common organic solvents including ethanol and ether . Commercially available TAB typically ranges from 97% to ≥99% purity, with specialized battery-grade specifications including moisture content <100 ppm and acid content <200 ppm .

Why Generic Alkylbenzene Substitution Fails: tert-Amylbenzene Differentiation from Closest Analogs


tert-Amylbenzene cannot be freely substituted with other alkylbenzenes such as tert-butylbenzene, sec-amylbenzene, or cumene due to quantifiable differences in oxidation initiation voltage, thermal behavior under overcharge conditions, and downstream derivative solubility performance. In lithium-ion battery electrolyte applications, the oxidation initiation voltage of TAB is approximately 0.3–0.4 V higher than cyclohexyl benzene (CHB) and biphenyl (BP), preventing premature battery shutdown while maintaining overcharge protection [1]. In hydrogen peroxide production via the anthraquinone process, 2-tert-amylanthraquinone derived from TAB demonstrates superior solubility characteristics compared to 2-ethylanthraquinone and 2-tert-butylanthraquinone, directly impacting H₂O₂ yield [2]. Additionally, the branched tert-amyl structure confers distinct biodegradation pathway specificity relative to linear n-amylbenzene isomers, with all branched alkylbenzenes including TAB undergoing catabolism via ring attack rather than side-chain attack [3].

tert-Amylbenzene Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Selection


Lithium-Ion Battery Overcharge Protection: TAB vs. CHB and BP Oxidation Initiation Voltage Comparison

TAB exhibits an oxidation initiation voltage approximately 0.3–0.4 V higher than CHB and BP, enabling safe battery operation between 4.2 V and 4.9 V without premature shutdown while still providing overcharge protection [1]. In 12 V overcharge testing at 1C rate, batteries containing 2 wt% CHB + 1 wt% TAB avoided the thermal runaway observed with 3 wt% CHB alone due to reduced heat generation from polymerization [2]. Unlike CHB, which functions as a consumable monomer that polymerizes and depletes, TAB acts as a non-consumed initiator, enabling effective overcharge protection at lower additive concentrations [3].

Lithium-ion battery Electrolyte additive Overcharge protection

Hydrogen Peroxide Production Efficiency: 2-tert-Amylanthraquinone vs. 2-Ethylanthraquinone Solubility Advantage

2-tert-Amylanthraquinone, derived from TAB via Friedel-Crafts acylation with phthalic anhydride, demonstrates superior solubility characteristics in working solutions compared to 2-ethylanthraquinone, the conventional industry standard [1]. Patent literature establishes that among tested alkylanthraquinones (including 2-ethyl-, 2-isopropyl, 2-tert-butyl-, and 2-iso-secondary amyl-), the 2-tertiary-amylanthraquinone mixture exhibits the greatest solubility of both the anthraquinone and anthrahydroquinone forms, directly correlating with higher hydrogen peroxide yield [2]. Commercial documentation further confirms that 2-tert-amylanthraquinone produces H₂O₂ with higher purity compared to the 2-ethyl analog and is positioned as a viable replacement [3].

Hydrogen peroxide Anthraquinone process Working solution carrier

Biodegradation Pathway Specificity: tert-Amylbenzene vs. Linear n-Amylbenzene Catabolic Distinction

Pseudomonas sp. NCIB 10643 catabolizes a range of alkylbenzenes (C2–C7) including both linear n-alkylbenzenes and branched species (isopropylbenzene, isobutylbenzene, sec-butylbenzene, tert-butylbenzene, and tert-amylbenzene). All branched alkylbenzenes including TAB undergo catabolism exclusively via ring attack (dioxygenase-mediated formation of 2,3-dihydro-2,3-dihydroxyalkylbenzene followed by reduction to 3-alkyl-substituted catechols and meta ring-fission), whereas linear n-amylbenzene may undergo alternative side-chain attack pathways [1]. This metabolic distinction carries implications for environmental persistence assessment, though direct comparative aquatic toxicity data between TAB and n-amylbenzene or sec-amylbenzene isomers are not currently available in accessible literature. TAB carries H411 hazard classification (toxic to aquatic life with long-lasting effects) and oral rat LD₅₀ = 5 mL/kg [2].

Biodegradation Environmental fate Pseudomonas catabolism

tert-Amylbenzene Industrial and Research Application Scenarios Based on Verified Differentiation Evidence


Lithium-Ion Battery Electrolyte Formulation for High-Voltage Overcharge Protection

TAB is specified as an electrolyte additive in rechargeable lithium-ion batteries operating in the 4.6–5.0 V range where conventional additives (CHB, BP) would trigger premature shutdown at 4.5–4.6 V [1]. Formulators should select TAB when battery design requires overcharge protection without compromising normal operating voltage windows. The non-consumed initiator mechanism of TAB enables effective protection at lower additive concentrations compared to CHB, which polymerizes and depletes during use [2]. Current commercial applications include batteries for small electronic devices and mobile communication equipment; automotive battery applications are under active investigation [3]. Battery-grade TAB specifications (≥99% purity, H₂O <100 ppm, acid <200 ppm) are critical for electrolyte performance .

Hydrogen Peroxide Production via Anthraquinone Autoxidation Process

TAB serves as the essential precursor for synthesizing 2-tert-amylanthraquinone (AAQ), the working carrier in the anthraquinone process for hydrogen peroxide manufacturing [4]. This application leverages the demonstrated solubility advantage of 2-tert-amylanthraquinone over 2-ethylanthraquinone in working solutions, which translates to higher H₂O₂ yield per circulating volume [5]. The preferred working solution composition consists of 2-tertiary-amylanthraquinone (65–75 wt%) and 2-iso-secondary-amylanthraquinone (35–25 wt%) dissolved in a mixed solvent system of aromatic hydrocarbon and aliphatic alcohol [6]. High-purity TAB is required to achieve consistent AAQ quality and maximize H₂O₂ productivity.

Pharmaceutical Synthesis of Antifungal Active Pharmaceutical Ingredients

TAB functions as a key building block in the synthesis of amorolfine, a morpholine-derivative antifungal API used in topical nail lacquer and shampoo formulations [7]. Ultrapure TAB grade (up to 99.5% purity) eliminates the need for additional distillation steps in the pharmaceutical synthesis workflow, simplifying process scale-up and reducing manufacturing costs [8]. The tert-amyl group provides the requisite branched alkyl substitution pattern essential for the pharmacological activity of the final morpholine antifungal scaffold.

Chemical Synthesis Intermediate Requiring Controlled Isomer Profile

TAB with controlled isomer content (sec-amylbenzene ≤0.5% by GC; tert-butylbenzene ≤0.1% by GC) is commercially available for applications where isomeric impurities would compromise downstream reaction selectivity or product purity [9]. Patent literature describes synthesis methods achieving 2-amylbenzene isomer content below 3% in the final product, suitable for pharmaceutical and fine chemical manufacturing where isomer control is critical [10]. This specification is particularly relevant for customers synthesizing 2-tert-amylanthraquinone or pharmaceutical intermediates where positional or structural isomers must be minimized.

Technical Documentation Hub

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